![molecular formula C13H9N3O3S2 B2956141 N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325987-95-9](/img/structure/B2956141.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
1,3-Benzothiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group (-NO2) and carboxamide group (-CONH2) are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the 1,3-benzothiazol and thiophene rings, along with the nitro and carboxamide functional groups . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic substitution reactions . The carboxamide group could potentially participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility and boiling point .Scientific Research Applications
Antitumor Agents
A significant body of research has focused on synthesizing benzothiazole derivatives due to their potent antitumor properties. These compounds, including variants similar to N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, have been designed to exhibit selective cytotoxicity against tumorigenic cell lines. The development of these derivatives aims at offering enhanced biological stability and excellent in vivo inhibitory effects on tumor growth, showcasing their potential in cancer therapy (Yoshida et al., 2005).
Antioxidative Potential
Another area of interest is the antioxidative potential of benzothiazole-2-carboxamides. Studies have synthesized a range of these compounds to evaluate their antiproliferative and antioxidative activities. Some derivatives have shown promising results in vitro against human cancer cells and in antioxidative assays, hinting at their dual utility in cancer treatment and as antioxidants. The findings suggest that these compounds, through structural optimization, could serve as efficient antioxidants or as agents with antiproliferative activity (Cindrić et al., 2019).
Supramolecular Gelators
Research has also extended into the synthesis and investigation of benzothiazole derivatives as supramolecular gelators. The aim is to understand the role of methyl functionality and S⋯O interaction in gelation behavior, which is critical for developing materials with specific physical properties. This study offers insights into how these compounds can be used to create materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).
Chemical Synthesis and Transformations
Moreover, the chemical synthesis and transformation studies of related benzothiazole compounds have provided valuable information on reaction mechanisms and the development of new synthetic methods. These studies contribute to the broader field of organic chemistry by offering pathways to synthesize novel compounds with potential applications across various domains, including pharmaceuticals and materials science (Argilagos et al., 1997; El’chaninov et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to participate in various chemical reactions, which could potentially influence the compound’s interaction with its targets.
In terms of pharmacokinetics, the solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-3-2-4-8-11(7)14-13(21-8)15-12(17)9-5-6-10(20-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKEVUEPAUFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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